Technical Monograph: Strategic Utilization of 1-Benzyl-5-methylpiperidin-3-one
Technical Monograph: Strategic Utilization of 1-Benzyl-5-methylpiperidin-3-one
CAS Number: 1290047-51-6 Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol Class: Functionalized Piperidinone Heterocycle[1][2][3]
Executive Summary & Research Significance
1-Benzyl-5-methylpiperidin-3-one represents a critical "chiral pool" scaffold in modern medicinal chemistry. While structurally isomeric to the widely recognized Tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-one), the 5-methyl variant offers a distinct topological vector for structure-activity relationship (SAR) exploration.
Its primary value lies in Scaffold Hopping and Conformational Control .[4] By shifting the methyl substituent to the C5 position, medicinal chemists can alter the puckering of the piperidine ring, potentially optimizing binding affinity in kinase inhibitors (e.g., JAK1/3) or G-protein coupled receptor (GPCR) ligands while modulating metabolic stability by blocking specific oxidation sites.[4]
This guide details the physicochemical profile, validated synthetic pathways, and downstream applications of this versatile building block.[4]
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values necessary for handling and process development.
| Property | Value | Context |
| Appearance | Pale yellow to orange oil | Oxidatively unstable; store under inert gas. |
| Boiling Point | 302.9 ± 35.0 °C (760 mmHg) | Requires high-vacuum distillation for purification. |
| Density | 1.057 ± 0.06 g/cm³ | Denser than water; facilitates organic layer separation. |
| pKa (Conjugate Acid) | ~8.5 (Predicted) | Basic nitrogen; forms stable salts (HCl, Oxalate).[4] |
| Solubility | DCM, THF, Toluene, EtOAc | Low solubility in water; extractable at pH > 10.[4] |
| Chirality | Racemic (1:1 mixture of R and S at C5) | Requires chiral resolution or asymmetric synthesis for enantiopure applications.[4] |
Synthetic Architecture: The "Double-Michael" Strategy
The most robust route to accessing the 5-methyl-3-one scaffold involves a Dieckmann Condensation strategy. This protocol ensures regiochemical control, placing the ketone at C3 and the methyl group at C5.[4]
Retrosynthetic Logic[4][5]
-
Precursor: Ethyl 1-benzyl-5-methyl-3-oxopiperidine-4-carboxylate.
-
Acyclic Intermediate: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.
-
Starting Materials: Benzylamine, Ethyl Crotonate, Ethyl Acrylate.[4]
Step-by-Step Protocol
Step 1: Sequential Michael Addition (The Acyclic Assembly)
-
Reagents: Benzylamine (1.0 eq), Ethyl Crotonate (1.1 eq), Ethyl Acrylate (1.1 eq), Ethanol (Solvent).[4]
-
Mechanism: Benzylamine undergoes conjugate addition to ethyl crotonate (introducing the methyl group), followed by a second conjugate addition to ethyl acrylate.[4]
-
Procedure:
-
Reflux benzylamine and ethyl crotonate in ethanol for 16 hours.
-
Add ethyl acrylate to the crude secondary amine and reflux for an additional 24 hours.
-
Concentrate to yield the crude diester: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.
-
Step 2: Dieckmann Cyclization
-
Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), Toluene or THF.[4]
-
Critical Control: Temperature control (0°C to RT) is vital to minimize polymerization.[4]
-
Procedure:
-
Suspend NaOEt (1.5 eq) in anhydrous toluene.
-
Add the crude diester dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. The solution will thicken as the enolate forms.[4]
-
Quench with glacial acetic acid/ice water.
-
Extract with ethyl acetate to isolate the beta-keto ester intermediate.
-
Step 3: Decarboxylation (Krapcho Conditions)
-
Reagents: NaCl, DMSO, Water (trace).[4]
-
Procedure:
Visualization: Synthetic Workflow & Reactivity
The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.
Caption: Synthesis of 1-Benzyl-5-methylpiperidin-3-one and its divergent application in generating functionalized piperidine scaffolds.
Applications in Drug Discovery[4][8]
Kinase Inhibitor Design (JAK Pathway)
The 4-methyl isomer is a known intermediate for Tofacitinib (JAK1/3 inhibitor).[4] The 5-methyl isomer (CAS 1290047-51-6) is utilized to probe the steric tolerance of the ATP-binding pocket.
-
Hypothesis: Moving the methyl group to C5 alters the ring conformation (chair vs. twist-boat), potentially avoiding steric clashes with the "gatekeeper" residues in certain kinase mutations.[4]
-
Protocol: Reductive amination with N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine yields the regioisomeric analog of Tofacitinib.
Stereoselective Reduction
The C5-methyl group exerts 1,3-diaxial strain or steric bias during the reduction of the C3-ketone.
-
Reagent: L-Selectride (bulky hydride).
-
Outcome: Favors the formation of the cis-alcohol (3S,5R relative stereochemistry) due to hydride attack from the less hindered equatorial face, away from the C5-methyl group.[4]
-
Reagent: NaBH₄ (small hydride).[4]
-
Outcome: Mixtures of cis and trans isomers, separable by column chromatography.[4]
Debenzylation
For final drug candidates, the benzyl group is removed to unveil the secondary amine.[4]
-
Conditions: H₂ (50 psi), Pd(OH)₂/C (Pearlman's Catalyst), MeOH/Acetic Acid.
-
Note: Standard Pd/C may be slow due to steric hindrance from the methyl group; Pearlman's catalyst is preferred for difficult debenzylations.[4]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: The ketone is prone to oxidation (forming lactams) and aldol condensation upon prolonged exposure to air/moisture.[4] Store at -20°C under Argon.
-
Spill Response: Absorb with sand/vermiculite.[4] Do not use water (immiscible).[4]
References
-
BenchChem. (n.d.).[4] 1-Benzyl-5-methylpiperidin-3-one Product Analysis. Retrieved from [4]
-
ChemicalBook. (2025).[4][7] 1-Benzyl-5-methylpiperidin-3-one Properties and Suppliers. Retrieved from [4]
-
Pfizer Inc. (2010).[4] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives (Tofacitinib Analogs). Patent WO2010123919.[4] (Provides context on the 4-methyl isomer chemistry which is homologous to the 5-methyl variant).
-
Organic Syntheses. (n.d.). General methods for Dieckmann Cyclization of amino-diesters. (Foundational chemistry applied to CAS 1290047-51-6).[3]
Sources
- 1. aablocks.com [aablocks.com]
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- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS [chemicalbook.com]
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